hMC1R agonist 1 -

hMC1R agonist 1

Catalog Number: EVT-12562798
CAS Number:
Molecular Formula: C54H70N14O8S2
Molecular Weight: 1107.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The hMC1R agonist 1 is derived from modifications of the natural peptide α-melanocyte-stimulating hormone (α-MSH). It is classified as a peptide-based drug, specifically designed to enhance selectivity towards hMC1R while minimizing activation of other melanocortin receptors (hMC3R, hMC4R, and hMC5R) . This selectivity is crucial for reducing side effects associated with non-selective melanocortin receptor activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of hMC1R agonist 1 involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of a resin-bound amino acid, followed by sequential coupling of protected amino acids. The modifications to achieve the desired lipophilicity and receptor selectivity include:

  • N-Capping: This technique enhances the agonist potency at hMC1R by modifying the terminal amino acid.
  • Truncation: Reducing the length of the peptide to optimize its pharmacokinetic properties while maintaining potency .

The final product is purified using high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

Molecular Structure Analysis

Structure and Data

The chemical structure of hMC1R agonist 1 can be represented as follows:

LK 184 Ac His Phe Arg Trp NH2\text{LK 184 Ac His Phe Arg Trp NH}_2

Key structural data include:

  • Molecular Formula: C₆₀H₇₈N₂₀O₁₃S
  • Molecular Weight: Approximately 1319.59 g/mol
  • HPLC Retention Time: Varies based on purification conditions .

The molecular design emphasizes stability and selectivity for the hMC1R, with specific modifications enhancing its binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

hMC1R agonist 1 undergoes several important reactions during its interaction with the hMC1R. These include:

  • Binding Affinity Studies: Utilizing site-directed mutagenesis to identify critical residues in the receptor that interact with the agonist.
  • Activation Mechanism: The binding of LK-184 induces conformational changes in the receptor, leading to G-protein activation and subsequent intracellular signaling cascades .

These reactions are essential for understanding how the compound exerts its biological effects.

Mechanism of Action

Process and Data

The mechanism of action for hMC1R agonist 1 involves its binding to the hMC1R, leading to receptor activation. Upon binding:

  1. G-Protein Coupling: The activated receptor interacts with G-proteins, initiating downstream signaling pathways.
  2. cAMP Production: Increased intracellular cyclic adenosine monophosphate levels promote melanogenesis and other physiological effects.
  3. Cellular Responses: Enhanced DNA repair mechanisms and reduced apoptosis in melanocytes are observed upon activation .

This mechanism underscores the therapeutic potential of hMC1R agonist 1 in skin protection against ultraviolet radiation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

hMC1R agonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents due to its lipophilic modifications.
  • Stability: Designed for metabolic stability, which enhances its bioavailability.
  • Potency: Demonstrates sub-nanomolar potency at hMC1R (EC₅₀ < 0.031 nM) .

These properties are critical for its effectiveness as a therapeutic agent.

Applications

Scientific Uses

hMC1R agonist 1 has several promising applications in scientific research and medicine:

  • Photoprotection: It can be used as a protective agent against UV-induced skin damage by enhancing melanin production.
  • Skin Disorders Treatment: Potential application in treating conditions like vitiligo or other pigmentation disorders due to its ability to stimulate melanogenesis.
  • Anti-inflammatory Effects: Explored for its role in modulating inflammatory responses in skin cells .
Molecular Design and Optimization Strategies

Rational Design Principles for Melanocortin Receptor Selectivity

The development of hMC1R agonist 1 leverages structural insights into melanocortin receptor subtypes to overcome cross-reactivity. Key to this strategy is exploiting differences in the hydrophobic binding pocket of hMC1R versus hMC3R/hMC4R. Whereas MC3R and MC4R rely heavily on ionic interactions (e.g., Arg-Asp salt bridges), MC1R activation depends more on hydrophobic contacts [1] [7]. This allows substitution of charged residues (e.g., Arg) with neutral hydrophobic residues (e.g., Leu) to diminish off-target activity. For example, replacing Arg⁸ in γ-MSH analogues with Phe or Leu reduced MC3R/MC4R activation by >100-fold while retaining nanomolar MC1R potency (EC₅₀ = 4.5 nM) [1]. Computational docking studies further guided residue substitutions to optimize fit within MC1R’s unique binding cavity [1] [9].

Table 1: Selectivity Profiles of Engineered MC1R Agonists

CompoundhMC1R EC₅₀ (nM)hMC3R EC₅₀ (nM)hMC4R EC₅₀ (nM)Selectivity Ratio (MC3R/MC1R)
α-MSH0.200.250.381.25
NDP-α-MSH0.0780.190.112.44
LK-184 (Tetrapeptide)0.0314.750.43153
LK-514 (Tripeptide)0.13>10,000>10,000>100,000

Data adapted from competitive binding assays [2]

Peptide Backbone Engineering: Tetrapeptide vs. Tripeptide Architectures

Backbone length optimization critically balances receptor engagement and metabolic stability. Tetrapeptides (e.g., LK-184: His-D-Phe-Arg-Trp-NH₂) retain the core His-Phe-Arg-Trp pharmacophore of α-MSH, enabling sub-nanomolar MC1R potency (EC₅₀ = 0.031 nM). However, truncation to tripeptides (e.g., LK-514: Biphenyl-D-Arg-NMe-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) sacrifices minimal affinity (EC₅₀ = 0.13 nM) while achieving unprecedented selectivity (>100,000-fold vs. MC3R/MC4R) [2]. The tripeptide architecture eliminates one amide bond, reducing proteolytic cleavage sites and enabling incorporation of bulky non-natural groups that enhance hydrophobic interactions with MC1R’s binding pocket [2] [10].

Hydrophobic Modification Techniques for Enhanced Lipophilicity (LogD Optimization)

Lipophilicity optimization (LogD) is pivotal for membrane penetration and prolonged receptor engagement. Incorporation of biphenyl groups (tripeptide LK-394) or tert-butyl substitutions (tripeptide LK-514) increased LogD from 0.60 (tetrapeptide LK-184) to 1.09–1.24, correlating with enhanced cellular uptake and sustained cAMP signaling in melanocytes [2]. Molecular dynamics simulations revealed these hydrophobic extensions fill a subpocket in MC1R’s transmembrane domain, stabilizing the active receptor conformation [7] [9]. Crucially, LogD >1.0 maintains aqueous solubility while facilitating transdermal delivery—essential for melanoma prevention and vitiligo therapy [5].

Table 2: Impact of Hydrophobic Modifications on Physicochemical Properties

CompoundKey ModificationLogDhMC1R EC₅₀ (nM)Melanogenic Activity
LK-184Ph(CH₂)₃CO- capping0.600.031++++
LK-394 (Tripeptide)D-Phe → Biphenyl0.940.84++
LK-514D-Phe → t-Bu1.090.13++++
LK-467D-Phe → Naphthyl1.330.13+++

++++ = >80% of α-MSH response; ++ = 40–60% [2]

Conformational Constraint Strategies Using Non-Canonical Amino Acid Substitutions

Conformational rigidity via non-canonical amino acids (NAAs) enhances binding specificity and proteolytic resistance. Three approaches dominate:

  • N-methylation: Reduces hydrogen bonding capacity and rotational freedom. Example: N-methyl-amide in LK-514 prevented peptide aggregation and fixed backbone torsion angles [2].
  • D-amino acids: Improve metabolic stability; e.g., D-Phe⁷ in NDP-α-MSH extends half-life but compromises MC1R selectivity [1] [7].
  • Bicyclic scaffolds: Engineered via enzymatic macrocyclization (e.g., omniligase-1) or mRNA display (RaPID system), generating pre-organized structures with <500 nM MC1R affinity [6] [10].

Recent breakthroughs in genetic code expansion (e.g., four-nucleotide codons) enable ribosomal incorporation of NAAs without genome recoding, facilitating high-throughput screening of constrained peptides [8].

Metabolic Stability Enhancement via Steric Shielding of Amide Bonds

Shielding labile amide bonds is achieved through:

  • Steric hindrance: Incorporation of bulky side chains (e.g., biphenyl, naphthyl) adjacent to amide bonds impedes protease access. Tripeptide LK-514 showed >12-hour stability in human plasma versus 30 minutes for linear γ-MSH [2] [10].
  • Backbone N-methylation: Prevents hydrogen bonding with proteases; e.g., N-methyl-Arg in LK-514 increased half-life 4-fold versus unmethylated controls [2].
  • Macrocyclization: Backbone cyclization via split-intein (SICLOPPS) or chemoenzymatic methods (butelase-1) eliminates N/C-terminal degradation sites. Cyclic γ-MSH analogues exhibited 8-fold longer melanogenic activity than linear counterparts in skin models [6] [10].

Properties

Product Name

hMC1R agonist 1

IUPAC Name

(5R,8S,11S,14R,17S,20R)-20-[[(2S)-2-acetamidohexanoyl]amino]-14-benzyl-11-[3-(diaminomethylideneamino)propyl]-17-(1H-imidazol-5-ylmethyl)-8-(1H-indol-3-ylmethyl)-7,10,13,16,19-pentaoxo-3,22-dithia-6,9,12,15,18-pentazabicyclo[22.3.1]octacosa-1(27),24(28),25-triene-5-carboxamide

Molecular Formula

C54H70N14O8S2

Molecular Weight

1107.4 g/mol

InChI

InChI=1S/C54H70N14O8S2/c1-3-4-17-40(62-32(2)69)48(71)68-46-30-78-28-35-15-10-14-34(21-35)27-77-29-45(47(55)70)67-51(74)43(23-36-25-60-39-18-9-8-16-38(36)39)65-49(72)41(19-11-20-59-54(56)57)63-50(73)42(22-33-12-6-5-7-13-33)64-52(75)44(66-53(46)76)24-37-26-58-31-61-37/h5-10,12-16,18,21,25-26,31,40-46,60H,3-4,11,17,19-20,22-24,27-30H2,1-2H3,(H2,55,70)(H,58,61)(H,62,69)(H,63,73)(H,64,75)(H,65,72)(H,66,76)(H,67,74)(H,68,71)(H4,56,57,59)/t40-,41-,42+,43-,44-,45-,46-/m0/s1

InChI Key

YBWGYSWBATYFBD-RQTVHLMQSA-N

Canonical SMILES

CCCCC(C(=O)NC1CSCC2=CC(=CC=C2)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CSCC2=CC(=CC=C2)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C

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